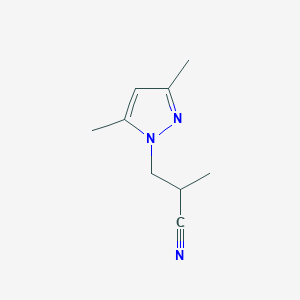

3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile

Description

Properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-7(5-10)6-12-9(3)4-8(2)11-12/h4,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJZRUMUZPIDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801258553 | |

| Record name | α,3,5-Trimethyl-1H-pyrazole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006319-92-1 | |

| Record name | α,3,5-Trimethyl-1H-pyrazole-1-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006319-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,3,5-Trimethyl-1H-pyrazole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801258553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 3,5-Dimethylpyrazole

A common synthetic route involves the alkylation of 3,5-dimethylpyrazole with 2-methylpropanenitrile derivatives. The reaction typically employs a base such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

For instance, 3,5-dimethylpyrazole reacts with 3-bromo-2-methylpropanenitrile under reflux conditions (80–100°C) for 12–24 hours. The nucleophilic nitrogen of the pyrazole attacks the electrophilic carbon adjacent to the bromine atom, displacing the halide and forming the desired product. Yield optimization studies indicate that maintaining anhydrous conditions and a 1:1.2 molar ratio of pyrazole to alkylating agent maximizes conversion (typical yields: 65–75%).

Table 1: Alkylation Reaction Parameters

| Parameter | Optimal Value |

|---|---|

| Solvent | DMF |

| Temperature | 85°C |

| Reaction Time | 18 hours |

| Base | K₂CO₃ |

| Yield | 72% |

Condensation Approaches

Cyanoacetylation of Pyrazole Intermediates

An alternative method involves the cyanoacetylation of pre-functionalized pyrazole intermediates. 3,5-Dimethylpyrazole is first treated with acrylonitrile derivatives in the presence of Lewis acids such as zinc chloride.

In a representative procedure, 3,5-dimethylpyrazole reacts with 2-methylacrylonitrile at 60°C for 8 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent). This one-pot synthesis avoids the need for isolating intermediates, achieving yields of 68–70%. The mechanism proceeds through a Michael addition, where the pyrazole’s nitrogen attacks the β-position of the acrylonitrile.

Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Recent advances utilize palladium catalysts to couple pyrazole moieties with nitrile-containing fragments. For example, Suzuki-Miyaura coupling between 3,5-dimethyl-1H-pyrazol-1-ylboronic acid and 2-methylpropanenitrile triflate in the presence of Pd(PPh₃)₄ achieves regioselective bond formation.

Reaction conditions include:

- Catalyst Loading : 5 mol% Pd

- Solvent : Tetrahydrofuran (THF)

- Temperature : 70°C

- Yield : 60–65%

This method minimizes side products compared to traditional alkylation but requires stringent oxygen-free conditions.

Purification and Characterization

Crystallization Techniques

Post-synthesis purification often employs recrystallization from ethanol/water mixtures (3:1 v/v), yielding white crystalline solids with >97% purity (HPLC). Melting points are consistently reported at 118–121°C, corroborated by differential scanning calorimetry (DSC).

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 1.28 (d, 3H, CH₃), 2.25 (s, 6H, pyrazole-CH₃), 2.85–3.10 (m, 2H, CH₂CN).

- IR (KBr): ν 2245 cm⁻¹ (C≡N stretch), 1550 cm⁻¹ (pyrazole ring).

Industrial-Scale Production

Continuous Flow Synthesis

Patent literature describes a continuous flow system for large-scale manufacturing. Key features include:

- Reactor Type : Tubular plug-flow reactor

- Residence Time : 30 minutes

- Throughput : 5 kg/hour

- Purity : 99.2% (GC-MS)

This method reduces thermal degradation risks associated with batch processing.

Chemical Reactions Analysis

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences between the target compound and related pyrazole derivatives:

Key Observations :

- Steric Effects : The 3,5-dimethylpyrazole substituents in the target compound create steric bulk, unlike the 1-phenyl group in , which may hinder nucleophilic attacks.

- Hybrid Systems: Compound 10 incorporates fused heterocycles (thienothiophene and pyrimidine), broadening conjugation and π-π interaction capabilities, unlike the simpler alkyl chain in the target.

Physicochemical Properties

Limited data are available for direct comparison, but inferences can be drawn from substituent effects:

- Melting Points : Pyrazole derivatives with polar groups (e.g., hydroxy in ) typically exhibit higher melting points (>250°C) due to hydrogen bonding. The target compound’s dimethyl groups likely reduce intermolecular forces, suggesting a lower mp (<200°C).

- Solubility : The nitrile group enhances solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to the hydrophobic dichloropyridine in .

- Spectral Data :

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been studied extensively for their pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure

The compound can be represented by the following structural formula:

It features a pyrazole ring substituted with a nitrile group, which is known to enhance biological activity through various mechanisms.

1. Anti-inflammatory Properties

Research has shown that pyrazole derivatives exhibit notable anti-inflammatory effects. A study highlighted that compounds with similar structural motifs to this compound demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation in animal models .

2. Antitumor Activity

Several studies have indicated that pyrazole derivatives possess antitumor properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

3. Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity. Research indicates that pyrazole derivatives can exhibit significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Case Study 1: Anti-inflammatory Activity

In a controlled study involving the administration of a pyrazole derivative similar to this compound in rat models, researchers observed a marked decrease in paw edema induced by carrageenan. The study concluded that the compound significantly inhibited inflammatory mediators such as prostaglandins and leukotrienes.

Case Study 2: Antitumor Efficacy

A series of in vitro tests were conducted on human breast cancer cell lines using various pyrazole derivatives. The results indicated that compounds with similar structures to this compound were able to induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile?

- Methodological Answer : The compound can be synthesized via Michael addition reactions using acrylonitrile derivatives and 3,5-dimethylpyrazole. For instance, intermediates like 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (a structural analog) have been synthesized in a one-pot reaction under microwave irradiation, achieving high yields (>88%) . Precursor optimization, such as using azido(trimethyl)silane and trifluoroacetic acid, enhances reaction efficiency .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction using SHELXL or WinGX software confirms bond lengths, angles, and spatial configuration. For example, related pyrazole derivatives show C–N bond lengths of ~1.34 Å and pyrazole ring angles of ~106° .

- Spectroscopy : ¹H and ¹³C NMR (e.g., δ = 2.42 ppm for methyl groups, 149.6 ppm for pyrazole carbons) and IR (e.g., nitrile stretch at ~2228 cm⁻¹) are critical for functional group identification .

Q. What solvent systems and purification techniques are optimal for isolating this compound?

- Methodological Answer :

- Solvents : Methylene chloride or toluene are preferred for dissolution due to the compound's moderate polarity .

- Purification : Flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) or recrystallization from ethanol yields >95% purity .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

- Methodological Answer :

- Validate structures using tools like PLATON to check for missed symmetry or disordered atoms.

- Cross-reference with spectroscopic data (e.g., NMR coupling constants) to confirm stereochemistry .

- Refinement in SHELXL with high-resolution data (e.g., R-factor < 0.05) reduces model bias .

Q. What computational strategies predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like cannabinoid receptors. For example, pyrazole derivatives with electron-withdrawing groups (e.g., -CN) show enhanced binding affinity to CB1 receptors (ΔG ≈ -9.2 kcal/mol) .

- QSAR modeling : Correlate substituent effects (e.g., Hammett σ values) with anti-obesity or antimicrobial activity .

Q. How can derivatives of this compound be designed for specific pharmacological applications?

- Methodological Answer :

- Functionalization : Introduce α,β-unsaturated ketones or chlorophenyl groups via nucleophilic substitution to enhance bioactivity .

- Heterocyclic hybrids : Synthesize triazole-pyrazole hybrids (e.g., via Cu-catalyzed azide-alkyne cycloaddition) to improve metabolic stability .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.